9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a chemical compound belonging to the pyrazolo[1,5-d][1,2,4]triazinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, are structurally similar to known antiviral drugs and purine antimetabolites . This suggests that the compound could potentially target similar enzymes or proteins involved in viral replication or purine metabolism.
Mode of Action
The exact mode of action of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is currently unknown due to the lack of specific studies on this compound . Given its structural similarity to known antiviral drugs and purine antimetabolites, it may interact with its targets in a similar manner, possibly by inhibiting key enzymes or disrupting essential biochemical processes .
Result of Action
Based on its structural similarity to known antiviral drugs and purine antimetabolites, it could potentially exhibit antiviral activity or disrupt purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring. In the first approach, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is commonly used . In the second approach, the methods differ significantly depending on the structure of the resulting azole fragment .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and purification processes, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-8-isobutylpyrazolo
Properties
IUPAC Name |
3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMTPOOENNZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C=NNC(=O)C2=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.